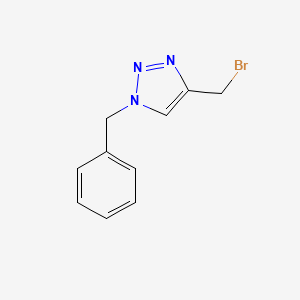

1-Benzyl-4-(bromomethyl)triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(bromomethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHBEDRCUGQEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314425 | |

| Record name | 1-benzyl-4-(bromomethyl)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-30-2 | |

| Record name | NSC283148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-(bromomethyl)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Benzyl-4-(bromomethyl)triazole: A Key Intermediate in Drug Discovery

Introduction: The Versatility of the Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability, unique electronic properties, and its capacity to engage in hydrogen bonding and dipole-dipole interactions.[1][2] These attributes make it a privileged scaffold in the design of novel therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and neurodegenerative disorders.[3][4][5][6][7] Among the myriad of triazole-containing building blocks, 1-benzyl-4-(bromomethyl)triazole (CAS No: 70380-30-2) stands out as a particularly versatile intermediate.[8][9] Its benzylic bromide functionality provides a reactive handle for the facile introduction of the triazole core into a diverse array of molecules, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of the synthesis and characterization of this key intermediate, grounded in established scientific principles and practical laboratory insights.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary routes, each with its own set of advantages. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Direct Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most direct approach involves the well-established "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), between benzyl azide and propargyl bromide.[8] This method is lauded for its high yields, mild reaction conditions, and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[1][2]

Conceptual Workflow for Direct Synthesis (Route 1)

Caption: Direct synthesis of the target compound via CuAAC.

Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate

An alternative and often preferred route, particularly for larger scale preparations and to avoid handling the lachrymatory propargyl bromide, is a two-step process. This involves the CuAAC reaction of benzyl azide with the less volatile propargyl alcohol to form 1-benzyl-4-(hydroxymethyl)-1,2,3-triazole. This stable intermediate is then converted to the desired bromomethyl derivative in a subsequent step. This approach offers greater control and often simplifies purification.

Conceptual Workflow for Two-Step Synthesis (Route 2)

Caption: Two-step synthesis via a hydroxymethyl intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound, with an emphasis on the underlying chemical principles.

Preparation of Benzyl Azide

Benzyl azide is a common precursor for the synthesis of 1-benzyl-substituted triazoles. It is typically prepared from benzyl bromide and sodium azide.

Protocol:

-

Reaction Setup: To a solution of benzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.1-1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine to remove DMF and unreacted sodium azide.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzyl azide as a crude product, which is often used in the next step without further purification.[10]

Expert Insight: The use of DMF as a solvent facilitates the dissolution of sodium azide. It is crucial to handle sodium azide with care as it is highly toxic and potentially explosive. The work-up procedure is designed to efficiently remove the high-boiling point solvent and inorganic salts.

Synthesis of 1-Benzyl-4-(hydroxymethyl)-1,2,3-triazole (Intermediate)

This intermediate is synthesized via the CuAAC reaction between benzyl azide and propargyl alcohol.

Protocol:

-

Catalyst Preparation: In a reaction vessel, dissolve copper(II) sulfate pentahydrate (0.05-0.1 eq) and sodium ascorbate (0.1-0.2 eq) in a mixture of water and a co-solvent like t-butanol or THF.

-

Reaction: To the catalyst solution, add propargyl alcohol (1.0 eq) followed by benzyl azide (1.0-1.1 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure hydroxymethyl intermediate.

Expert Insight: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄. The use of a biphasic solvent system often facilitates the reaction and subsequent work-up.

Synthesis of this compound (Final Product)

The final step involves the bromination of the hydroxymethyl intermediate. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a reliable method for this transformation.

Protocol:

-

Reaction Setup: Dissolve 1-benzyl-4-(hydroxymethyl)-1,2,3-triazole (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add triphenylphosphine (1.1-1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Bromination: Slowly add carbon tetrabromide (1.1-1.5 eq) portion-wise to the cooled solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography, typically eluting with a mixture of hexane and ethyl acetate, to afford this compound as a solid.

Expert Insight: The Appel reaction proceeds via a phosphonium salt intermediate. The reaction is typically high-yielding and clean. The use of an inert atmosphere is recommended to prevent the oxidation of triphenylphosphine. The by-product, triphenylphosphine oxide, can be removed during column chromatography.

In-depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 70380-30-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~7.6-7.8 ppm (s, 1H): Triazole ring proton (CH ).

-

~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group (Ph-H ).

-

~5.5 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂ -Ph).

-

~4.5 ppm (s, 2H): Methylene protons of the bromomethyl group (C-CH₂ -Br).

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~145-148 ppm: Quaternary carbon of the triazole ring (C -CH₂Br).

-

~134-135 ppm: Quaternary carbon of the benzyl group (C -ipso).

-

~128-129 ppm: Aromatic carbons of the benzyl group (C H).

-

~123-125 ppm: Triazole ring carbon (C H).

-

~54-55 ppm: Methylene carbon of the benzyl group (N-CH₂ -Ph).

-

~25-27 ppm: Methylene carbon of the bromomethyl group (CH₂ -Br).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Peaks (cm⁻¹):

-

~3100-3150: C-H stretching of the triazole ring.

-

~3000-3100: Aromatic C-H stretching.

-

~2850-2950: Aliphatic C-H stretching.

-

~1500-1600: C=C stretching of the aromatic ring.

-

~1450-1490: N=N stretching of the triazole ring.

-

~1200-1250: C-N stretching.

-

~600-700: C-Br stretching.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected m/z values:

-

[M+H]⁺: ~252.0/254.0 (characteristic isotopic pattern for bromine).

-

The fragmentation pattern would likely show the loss of the bromine atom and the benzyl group.

-

Applications in Drug Development

This compound serves as a crucial synthon for the elaboration of more complex molecules with potential therapeutic applications. The bromomethyl group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the covalent attachment of the 1-benzyl-1,2,3-triazole scaffold to other pharmacophores, a strategy often employed in the design of hybrid drugs and targeted therapies. For instance, this building block has been utilized in the synthesis of novel anti-proliferative agents that target microtubules.[11]

Safety Considerations

-

Benzyl Azide: Handle with caution as organic azides are potentially explosive, especially in concentrated form. Avoid heat, shock, and friction.

-

Brominating Agents: Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood.

-

Solvents: DMF, DCM, and other organic solvents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a highly valuable and versatile building block for drug discovery and development. The choice between a direct CuAAC approach and a two-step synthesis via a hydroxymethyl intermediate allows for flexibility in experimental design. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are paramount to achieving high yields and purity. The ability to readily introduce the stable and interactive 1-benzyl-1,2,3-triazole moiety into a variety of molecular architectures ensures that this intermediate will continue to be a significant tool in the arsenal of medicinal chemists for the foreseeable future.

References

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives - Der Pharma Chemica. Available at: [Link]

-

Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC - NIH. Available at: [Link]

-

Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE - arkat usa. Available at: [Link]

-

Synthesis of 1,4-disubstituted 1,2,3-triazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]

-

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review - ResearchGate. Available at: [Link]

-

Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Available at: [Link]

-

An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides - ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed. Available at: [Link]

-

N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC - PubMed Central. Available at: [Link]

-

Fig. S18 13 C NMR of 1-benzyl-4-bromophenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

-

1-benzyl-1H-1,2,3-triazol-4-methanol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through - The Royal Society of Chemistry. Available at: [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

-

1-benzyl-4-(bromomethyl)-1h-1,2,3-triazole - PubChemLite. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. Available at: [Link]

-

1-Benzyl-1,2,3-triazole - the NIST WebBook. Available at: [Link]

-

1-Benzyl-4-phenyl-1,2,3-triazole | C15H13N3 - PubChem - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-benzyl-4-(bromomethyl)triazole: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole, a versatile building block in medicinal chemistry and materials science. The insights within are curated to empower researchers in leveraging this compound's unique characteristics for novel molecular design and synthesis.

Core Molecular Attributes

1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is a substituted triazole featuring a benzyl group at the 1-position and a reactive bromomethyl group at the 4-position of the triazole ring. This strategic placement of functional groups underpins its utility as a key synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 70380-30-2 | [1] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [1] |

| Molecular Weight | 252.11 g/mol | [1] |

| Appearance | Inferred to be a solid at room temperature, based on related compounds. | |

| Boiling Point | 389.2 °C at 760 mmHg (Predicted) | |

| Density | 1.48 g/cm³ (Predicted) |

Synthesis and Spectroscopic Characterization

The primary route to 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction offers high yields and regioselectivity for the 1,4-disubstituted triazole isomer.[1][2]

Typical Synthetic Protocol:

A general two-step synthesis involves the initial formation of benzyl azide, followed by its cycloaddition with propargyl bromide.

Step 1: Synthesis of Benzyl Azide

Benzyl bromide is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion.[3]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Benzyl azide is then reacted with propargyl bromide in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[4] The reaction is often carried out in a mixture of solvents, such as tert-butanol and water.[4]

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group's aromatic protons (typically in the 7.3-7.4 ppm range) and the benzylic methylene protons (around 5.5-5.6 ppm).[5][6] A key signal will be the singlet for the bromomethyl protons, anticipated to be downfield due to the bromine's electron-withdrawing effect, likely in the region of 4.5-4.8 ppm. The triazole ring proton should appear as a singlet around 7.6-7.8 ppm.[5]

¹³C NMR: The carbon NMR would display signals for the benzyl group's aromatic carbons and the benzylic carbon (around 54 ppm).[5] The carbon of the bromomethyl group would be significantly deshielded. The two carbons of the triazole ring are expected to have distinct chemical shifts.[5][6]

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[7][8] Fragmentation patterns would likely involve the loss of the benzyl group and the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching frequencies from the aromatic and triazole rings. A C-Br stretching frequency would also be present.[7][9]

Chemical Reactivity and Stability

Reactivity of the Bromomethyl Group:

The primary site of reactivity in this compound is the bromomethyl group. This benzylic-like bromide is highly susceptible to nucleophilic substitution reactions (Sₙ2), making it an excellent electrophile for introducing the 1-benzyl-1H-1,2,3-triazol-4-ylmethyl moiety into a wide range of molecules.[10]

-

With N-Nucleophiles: Reactions with primary and secondary amines readily yield the corresponding aminomethyl-triazole derivatives. This is a common strategy in the synthesis of bioactive compounds.[10][11]

-

With O-Nucleophiles: Alcohols and phenols can act as nucleophiles to form ether linkages, although typically under basic conditions to generate the more nucleophilic alkoxide or phenoxide.

-

With S-Nucleophiles: Thiols are excellent nucleophiles for reacting with the bromomethyl group, forming stable thioether bonds. This reaction is particularly relevant in the context of covalent inhibitors that target cysteine residues in proteins.[10]

Stability and Storage:

While specific stability studies on this compound are limited, general principles for similar benzylic halides and triazole-containing compounds apply.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis. It should be kept away from strong bases, oxidizing agents, and moisture.

-

Decomposition: As a benzylic bromide, it is susceptible to hydrolysis, which would lead to the formation of the corresponding hydroxymethyl derivative and hydrobromic acid. Exposure to light and heat may also promote degradation. The triazole ring itself is generally a stable aromatic system.[12]

Applications in Research and Drug Discovery

The 1,2,3-triazole moiety is a highly valued scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.[3] this compound serves as a crucial precursor for incorporating this privileged scaffold into more complex molecular architectures.

Its applications include the synthesis of:

-

Antimicrobial Agents: The triazole core is present in numerous antifungal and antibacterial drugs.[13]

-

Enzyme Inhibitors: The reactive bromomethyl group can be used to form covalent bonds with target enzymes.

-

Molecular Probes: The 1-benzyl-1,2,3-triazole unit can be appended to fluorescent dyes or other reporter molecules.

-

Materials Science: Triazole-containing polymers and ligands have applications in materials with unique electronic and coordination properties.[14]

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Classification (Inferred): Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Work in a well-ventilated fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is a valuable and versatile building block for chemical synthesis. Its straightforward preparation via click chemistry and the high reactivity of its bromomethyl group make it an attractive intermediate for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and stability is essential for its effective and safe utilization in the laboratory.

References

Sources

- 1. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - 1-benzyl-4-(bromomethyl)-1h-1,2,3-triazole (C10H10BrN3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. 1-Benzyl-1,2,3-triazole [webbook.nist.gov]

- 13. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole (CAS No. 70380-30-2)

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole, a key intermediate for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps to provide a foundational understanding of the reaction mechanisms, the rationale behind procedural choices, and a self-validating protocol for reproducible results.

Strategic Overview: The "Click Chemistry" Approach

The synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is most efficiently achieved through a two-step process, beginning with the preparation of a key precursor, benzyl azide. This is followed by a highly reliable and regioselective cycloaddition reaction.

Core Synthesis Strategy:

-

Preparation of Benzyl Azide: A nucleophilic substitution reaction to introduce the azide functionality.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click" reaction between benzyl azide and propargyl bromide to form the desired triazole ring.

This approach is favored for its high yields, mild reaction conditions, and the exceptional purity of the resulting product.

Precursor Synthesis: Benzyl Azide

The initial and critical step is the synthesis of benzyl azide from benzyl bromide. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Rationale

In this SN2 reaction, the azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide. This concerted mechanism involves the simultaneous formation of the carbon-azide bond and cleavage of the carbon-bromine bond, leading to an inversion of stereochemistry if a chiral center were present. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (Na⁺) while leaving the azide anion relatively "naked" and highly reactive, thus accelerating the reaction rate.[1]

Diagram 1: SN2 Synthesis of Benzyl Azide

Caption: SN2 synthesis of benzyl azide from benzyl bromide.

Experimental Protocol: Synthesis of Benzyl Azide

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMF or DMSO (approximately 3-5 mL per mmol of benzyl bromide).

-

Add sodium azide (1.5 eq.) to the solution.[2]

-

Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 90°C for 2 hours in DMF) to expedite the process.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add water to the reaction mixture (note: this can be exothermic, especially with DMSO).[2]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.[1][2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl azide as a colorless oil. The product is often of sufficient purity for the subsequent step without further purification.[2][4]

Trustworthiness: The work-up procedure involving extraction and washing is critical for removing the polar solvent (DMF/DMSO) and any unreacted sodium azide. The final drying step ensures the absence of water, which could interfere with the subsequent reaction.

Core Synthesis: 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole via CuAAC

The hallmark of this synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Mechanistic Insights

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The key steps are:

-

Formation of a Copper(I) Acetylide: The terminal alkyne (propargyl bromide) reacts with a Cu(I) catalyst to form a copper acetylide intermediate.

-

Cycloaddition: The copper acetylide then reacts with the azide (benzyl azide) in a stepwise manner to form a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.

The use of a Cu(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen cycloaddition and ensures high regioselectivity.

Diagram 2: Catalytic Cycle of CuAAC

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: Synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole

Materials:

-

Benzyl azide

-

Propargyl bromide (80% solution in toluene is commonly available)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

-

Add propargyl bromide (1.1 eq.).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) by sodium ascorbate generates the active Cu(I) catalyst.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is typically purified by column chromatography on silica gel.[5]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is effective. A starting polarity of 10-20% ethyl acetate in hexane is recommended, with the polarity gradually increased to elute the product. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.3-0.4 for the product.[5]

Recrystallization from a suitable solvent system, such as ethanol, can also be employed for further purification.[6]

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include the benzylic protons of the benzyl group, the aromatic protons, the methylene protons of the bromomethyl group, and the triazole proton.

-

¹³C NMR: Will show characteristic peaks for the aromatic, benzylic, methylene, and triazole carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify key functional groups.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzyl Azide[2][4] | 7.42-7.32 (m, 5H), 4.35 (s, 2H) | 135.4, 128.9, 128.3, 128.2, 54.8 |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (for comparison)[7][8] | 7.79-7.81 (m, 2H), 7.66 (s, 1H), 7.30-7.42 (m, 8H), 5.58 (s, 2H) | 148.1, 134.6, 130.4, 129.1, 128.7, 128.1, 128.0, 125.6, 119.5, 54.1 |

Note: The spectral data for the exact target molecule, 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole, may vary slightly but the provided data for a closely related analogue serves as a reliable reference for expected chemical shifts.

Conclusion

The synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is a robust and reproducible process when approached with a solid understanding of the underlying chemical principles. The two-step sequence, involving an SN2 azidation followed by a copper-catalyzed "click" cycloaddition, provides a reliable route to this valuable synthetic intermediate. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently and efficiently produce this compound for their drug discovery and development endeavors.

References

-

Synthesis of benzyl azide - PrepChem.com . PrepChem. [Link]

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives - Der Pharma Chemica . Der Pharma Chemica. [Link]

-

synthesis of benzyl azide & azide safety - laboratory experiment - YouTube . ChemHelpASAP. [Link]

-

Supporting Information for "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides on Water" . The Royal Society of Chemistry. [Link]

-

Supporting Information for "Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles: A New Route to 1,4,5-Trisubstituted 1,2,3-Triazoles" . The Royal Society of Chemistry. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate . ResearchGate. [Link]

-

Supplementary Information for "A novel and recoverable Cu(II)/2-aminobenzenthiol complex immobilized on magnetite/silica nanoparticles (Fe3O4/SiO2 NPs) catalyzed the synthesis of 1,2,3-triazole derivatives" . The Royal Society of Chemistry. [Link]

-

Green Chemistry - IRIS . IRIS-AIR. [Link]

-

(PDF) Molecular Structure of (1-Benzyl-4-phenyl- 1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone: A Combined Experimental and Theoretical Study - ResearchGate . ResearchGate. [Link]

-

An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides - ResearchGate . ResearchGate. [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - Beilstein Journals . Beilstein Journals. [Link]

-

Click reactions for the formation of 1-benzyl- 4-bromomethyl triazole using the catalysts 1 and 2 - ResearchGate . ResearchGate. [Link]

-

Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst . VNU Journal of Science: Natural Sciences and Technology. [Link]

-

Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate . ResearchGate. [Link]

-

Supporting Information - Wiley-VCH . Wiley Online Library. [Link]

-

1-Benzyl-4-phenyl-1,2,3-triazole | C15H13N3 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

starting materials for 1-benzyl-4-(bromomethyl)triazole synthesis

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(bromomethyl)triazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a versatile building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the prevalent synthetic strategies, focusing on the widely adopted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and explore alternative methodologies. The guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes visual aids to elucidate reaction pathways and workflows.

Introduction: The Significance of this compound

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability and its capacity to engage in hydrogen bonding, often serving as a bioisostere for amide bonds.[1] Among the vast array of substituted triazoles, this compound stands out as a particularly useful intermediate. The presence of the bromomethyl group provides a reactive handle for further synthetic transformations, enabling the facile introduction of diverse functionalities through nucleophilic substitution reactions. This makes it an invaluable precursor for the synthesis of compound libraries for biological screening and the development of novel therapeutic agents.[2]

This guide will focus on the practical synthesis of this key intermediate, providing the necessary details for its successful preparation in a laboratory setting.

Primary Synthetic Pathway: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most direct and efficient method for the synthesis of this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][4] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[3][4]

Core Starting Materials

The primary starting materials for this synthesis are:

-

Benzyl Azide: This serves as the 1,3-dipole in the cycloaddition. It is typically prepared from the reaction of benzyl bromide with sodium azide.

-

Propargyl Bromide: This alkyne provides the three-carbon backbone and the essential bromomethyl functionality.

Reaction Mechanism and Rationale

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the organic azide.[4] The use of a copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the formation of the 1,4-regioisomer, which is crucial for predictable molecular design.[3][4]

Caption: Generalized workflow for the CuAAC synthesis.

Experimental Protocol: One-Pot Synthesis

An efficient approach involves the in situ generation of benzyl azide from benzyl bromide, followed by the cycloaddition reaction in a one-pot procedure. This minimizes handling of the potentially explosive benzyl azide.[5]

Step-by-Step Methodology:

-

Azide Formation: To a solution of benzyl bromide (1.0 mmol) in a suitable solvent mixture (e.g., THF/water), add sodium azide (1.1 mmol). Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) to form benzyl azide in situ.

-

Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst. A common method is to dissolve copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in water. The ascorbate reduces Cu(II) to the active Cu(I) species.

-

Cycloaddition: Add propargyl bromide (1.0 mmol) to the in situ prepared benzyl azide solution. Subsequently, add the freshly prepared copper(I) catalyst solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[6]

| Reagent/Parameter | Molar Ratio/Condition | Rationale |

| Benzyl Bromide | 1.0 eq | Limiting reagent |

| Sodium Azide | 1.1 eq | Slight excess to ensure complete conversion of the bromide |

| Propargyl Bromide | 1.0 eq | Stoichiometric with the limiting reagent |

| Copper(II) Sulfate | 0.05 eq | Catalyst precursor |

| Sodium Ascorbate | 0.1 eq | Reducing agent to generate and maintain Cu(I) |

| Solvent | THF/Water | A biphasic system that accommodates both organic and inorganic reagents |

| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry |

Alternative Synthetic Pathway: Hydroxymethyl Intermediate Route

An alternative and often advantageous route involves the synthesis of 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole, followed by a subsequent bromination step. This approach can be beneficial if direct use of the lachrymatory and reactive propargyl bromide is to be avoided.

Rationale for the Two-Step Approach

This strategy separates the triazole ring formation from the introduction of the bromo functionality. Propargyl alcohol, the starting alkyne for this route, is generally less hazardous and more stable than propargyl bromide. The intermediate alcohol, 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole, is a stable, crystalline solid that can be easily purified before proceeding to the bromination step.[2]

Caption: Workflow for the two-step synthesis via a hydroxymethyl intermediate.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole

-

Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and propargyl alcohol (1.0 mmol) in a suitable solvent such as a t-butanol/water mixture.

-

Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in water.

-

Reaction: Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting materials.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water, and dried to afford the desired alcohol intermediate.

Step 2: Bromination of 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole

A common and effective method for this transformation is the Appel reaction.

-

Reaction Setup: Dissolve 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole (1.0 mmol) and carbon tetrabromide (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath and slowly add triphenylphosphine (1.2 mmol) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with DCM. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

| Parameter | Step 1: CuAAC | Step 2: Bromination (Appel) |

| Key Reagents | Benzyl azide, Propargyl alcohol, CuSO4, Na-Ascorbate | CBr4, PPh3 |

| Solvent | t-BuOH/Water | Anhydrous DCM or THF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Yield (Typical) | >90% | 70-85% |

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No: 70380-30-2) should be confirmed by standard analytical techniques.[6]

-

Molecular Formula: C₁₀H₁₀BrN₃[6]

-

Molecular Weight: 252.11 g/mol [6]

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the benzyl protons, the methylene protons adjacent to the triazole ring, the triazole proton, and the bromomethyl protons.

-

¹³C NMR: The carbon NMR will show distinct signals for all ten carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks), confirming the presence of bromine in the molecule.

Conclusion

The synthesis of this compound is most efficiently achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The one-pot reaction starting from benzyl bromide and propargyl bromide offers a direct and high-yielding route. For applications where handling propargyl bromide is a concern, a two-step sequence involving the synthesis and subsequent bromination of 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole provides a robust and reliable alternative. The choice of synthetic strategy will depend on factors such as scale, safety considerations, and the availability of starting materials. Both methods provide access to this valuable building block, paving the way for further exploration in drug discovery and materials science.

References

-

Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH . Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC . Available at: [Link]

-

International Journal of Research in Applied Science and Engineering Technology (IJRASET) . Available at: [Link]

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives - Der Pharma Chemica . Available at: [Link]

-

1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole | CAS#:28798-81-4 | LookChem . Available at: [Link]

-

Efficient One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides - ResearchGate . Available at: [Link]

Sources

- 1. 1-(4-Bromobenzyl)-1H-1,2,3-triazole | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijraset.com [ijraset.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

1-benzyl-4-(bromomethyl)triazole NMR and mass spectrometry data

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole

For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are foundational to progress. 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is a key building block in medicinal chemistry and materials science, primarily utilized in "click" chemistry reactions for the synthesis of more complex molecules. Its utility is predicated on its bifunctional nature: the triazole ring provides a stable, aromatic linker, while the bromomethyl group offers a reactive site for further functionalization. This guide provides a detailed examination of its synthesis and in-depth analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering field-proven insights into its structural verification.

Synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne. For the target molecule, benzyl azide and propargyl bromide are the key starting materials.

Experimental Protocol: Synthesis

A representative procedure for the synthesis of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is as follows:

-

Preparation of Benzyl Azide: Benzyl azide is typically prepared in situ from the reaction of benzyl bromide with sodium azide in a suitable solvent like dimethylformamide (DMF) or an acetone/water mixture. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

-

CuAAC Reaction: In a reaction vessel, propargyl bromide (1.0 mmol) and benzyl azide (1.1 mmol) are dissolved in a solvent such as water or a mixture of t-butanol and water.[2]

-

Catalyst Addition: A source of copper(I) is introduced. This can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst can be used.[2]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole.

Spectroscopic Characterization

Unequivocal structural elucidation is achieved through the synergistic use of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole (C₁₀H₁₀BrN₃), dissolved in a deuterated solvent like chloroform (CDCl₃), the following proton signals are expected:

-

Aromatic Protons (Benzyl Ring): The five protons of the phenyl group will typically appear as a multiplet in the range of δ 7.30-7.45 ppm.[3]

-

Triazole Proton: The single proton on the triazole ring (CH ) is expected to appear as a sharp singlet at approximately δ 7.70 ppm.[4]

-

Benzylic Protons: The two protons of the methylene group attached to the nitrogen of the triazole ring (-CH₂ -Ph) will appear as a singlet around δ 5.58 ppm.[3][4]

-

Bromomethyl Protons: The two protons of the methylene group attached to the bromine atom (-CH₂ Br) are expected to resonate as a singlet at approximately δ 4.50-4.70 ppm. The electronegative bromine atom shifts this signal downfield compared to a standard alkyl group.

Table 1: Predicted ¹H NMR Data for 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Singlet | 1H | Triazole-H |

| 7.30-7.45 | Multiplet | 5H | Phenyl-H |

| ~5.58 | Singlet | 2H | N-CH₂ -Ph |

| 4.50-4.70 | Singlet | 2H | C-CH₂ -Br |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Aromatic Carbons: The carbons of the benzyl group will appear in the aromatic region (δ 125-135 ppm). The quaternary carbon attached to the methylene group will be distinct from the protonated carbons.[3]

-

Triazole Carbons: The two carbons of the triazole ring are expected to appear in the range of δ 120-148 ppm. The carbon bearing the bromomethyl group will be further downfield.

-

Benzylic Carbon: The carbon of the benzylic methylene group (-C H₂-Ph) is anticipated around δ 54 ppm.[3][4]

-

Bromomethyl Carbon: The carbon of the bromomethyl group (-C H₂Br) will be significantly shifted downfield due to the deshielding effect of the bromine atom, likely appearing in the range of δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Data for 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Triazole-C (C-CH₂Br) |

| ~134 | Phenyl-C (quaternary) |

| 128-129 | Phenyl-CH |

| ~122 | Triazole-CH |

| ~54 | N-C H₂-Ph |

| 25-35 | C-C H₂-Br |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole, with a molecular formula of C₁₀H₁₀BrN₃, the expected monoisotopic mass is approximately 251.0058 Da.[5]

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion region will show a characteristic doublet pattern, with two peaks of almost equal intensity separated by 2 Da (m/z for [M(⁷⁹Br)+H]⁺ and [M(⁸¹Br)+H]⁺).[5]

Table 3: Predicted ESI-MS Data for 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole

| m/z (Da) | Adduct | Isotope |

| ~252.01 | [M+H]⁺ | ⁷⁹Br |

| ~254.01 | [M+H]⁺ | ⁸¹Br |

| ~274.00 | [M+Na]⁺ | ⁷⁹Br |

| ~276.00 | [M+Na]⁺ | ⁸¹Br |

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner. A likely fragmentation pathway involves the formation of the highly stable benzyl cation.

Caption: Proposed mass spectrometry fragmentation of 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole.

-

Loss of Bromomethyl Radical: A primary fragmentation could be the loss of the bromomethyl radical (•CH₂Br) to give a fragment at m/z 170.

-

Formation of Benzyl Cation: The most prominent peak in the spectrum for many benzyl-containing compounds is often the benzyl cation ([C₇H₇]⁺) at m/z 91, formed by cleavage of the bond between the benzylic carbon and the triazole ring.[4]

-

Loss of Nitrogen: Another common fragmentation for triazoles is the loss of a neutral N₂ molecule (28 Da).[4]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-MS system, which can be coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Data Integration and Validation

The true power of these analytical techniques lies in their combined application. The high-resolution mass spectrometry data confirms the elemental composition (C₁₀H₁₀BrN₃), while the ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, confirming the 1,4-disubstitution pattern of the triazole ring and the positions of the benzyl and bromomethyl groups. The integration values in the ¹H NMR spectrum validate the proton count for each distinct group, and the characteristic isotopic pattern in the MS data confirms the presence of a single bromine atom. This multi-faceted approach forms a self-validating system for structural confirmation, ensuring the identity and purity of the synthesized compound.

Conclusion

1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is a valuable synthetic intermediate whose utility relies on its well-defined structure. The combination of detailed NMR and mass spectrometry analysis provides a robust and reliable method for its characterization. The predicted spectral data and fragmentation patterns outlined in this guide serve as a benchmark for researchers working with this compound, ensuring scientific integrity and facilitating its application in the development of novel chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Jain, S. L., et al. (n.d.). Fig. S18 13 C NMR of 1-benzyl-4-bromophenyl-1 H -1,2,3-triazole. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica, 7(10), 385-393. Available at: [Link]

-

Supporting Information for publications. (n.d.). Available at: [Link]

-

PubChemLite. (n.d.). 1-benzyl-4-(bromomethyl)-1h-1,2,3-triazole. Available at: [Link]

Sources

understanding the reactivity of the bromomethyl group in triazoles

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Triazoles

Abstract

The triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its metabolic stability and versatile chemical properties.[1][2] Functionalization of this core is paramount for developing novel therapeutic agents and advanced materials. Among various synthetic handles, the bromomethyl group (-CH₂Br) stands out for its well-defined reactivity, serving as a potent electrophile for introducing a vast array of molecular diversity. This technical guide provides a comprehensive exploration of the reactivity of the bromomethyl group appended to both 1,2,3- and 1,2,4-triazole rings. We will delve into the core principles of its reactivity, provide field-proven experimental protocols, discuss factors influencing reaction outcomes, and highlight its application in modern drug discovery.

The Triazole Scaffold: A Primer

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, existing as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles.[3] Their aromaticity and the presence of multiple nitrogen atoms confer unique physicochemical properties, including hydrogen bonding capabilities, dipole moments, and metabolic stability, making them ideal components in drug design.[4][5] The introduction of a bromomethyl group transforms the triazole into a versatile building block, primed for a variety of chemical transformations.[1]

Core Reactivity: The Predominance of Nucleophilic Substitution (Sₙ)

The principal mode of reactivity for a bromomethyl-substituted triazole is nucleophilic substitution (Sₙ). The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by nucleophiles. This heightened reactivity is a direct consequence of two key electronic factors:

-

Inductive Effect: The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon atom.

-

Ring Deactivation: The electron-withdrawing nature of the aromatic triazole ring further enhances the electrophilicity of the methylene carbon, making it significantly more reactive than a simple alkyl bromide.[6]

This reactivity profile makes bromomethyl triazoles excellent alkylating agents for a wide range of nucleophiles.

Caption: General mechanism of nucleophilic substitution on a bromomethyl triazole.

Factors Influencing Sₙ Reactivity

The success and rate of nucleophilic substitution are governed by several critical parameters that must be optimized for any given transformation.

-

Nature of the Nucleophile: Stronger nucleophiles, such as azides, thiolates, and amines, generally result in faster and more efficient reactions.[6] Weaker nucleophiles may require more forcing conditions.

-

Steric Hindrance: Bulky substituents on either the triazole ring or the nucleophile can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing the reaction rate.[6]

-

Reaction Conditions:

-

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly effective.[7] They solvate the cation but leave the nucleophile "naked" and more reactive.[7]

-

Base: For nucleophiles that require deprotonation (e.g., thiols, phenols, or NH-azoles), the choice of base is critical. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often sufficient and minimize side reactions.[7][8]

-

Temperature: While many reactions proceed at room temperature, reactions with weaker nucleophiles or sterically hindered substrates may require heating to achieve a reasonable rate.[7]

-

Common Side Reactions and Troubleshooting

While Sₙ reactions are generally robust, unwanted side reactions can occur. Awareness of these pathways is key to designing self-validating and high-yielding protocols.

-

Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr to form a methylidene side product. Using a non-hindered base or a more nucleophilic, less basic reagent can mitigate this.[9]

-

Over-alkylation: If the product of the initial substitution is still nucleophilic, it can react with another molecule of the bromomethyl triazole, leading to di- or poly-alkylation.[9] Using a slight excess of the nucleophile can help prevent this.

-

Reaction with Solvent: Nucleophilic solvents, particularly alcohols or water, can compete with the desired nucleophile, leading to the formation of ether or alcohol byproducts.[9] Ensuring anhydrous conditions is crucial when this is a concern.[7]

Synthetic Applications & Key Transformations

The utility of bromomethyl triazoles is best illustrated by their conversion into other valuable functional groups, particularly azides for "click chemistry."

Synthesis of Azidomethyl Triazoles: The Gateway to "Click Chemistry"

A cornerstone transformation is the conversion of a bromomethyl triazole to its corresponding azidomethyl derivative. This is readily achieved by reaction with sodium azide (NaN₃) in a polar aprotic solvent.[6] The resulting azidomethyl triazoles are stable, versatile intermediates. Their primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which allows for the efficient and regioselective formation of a new, more complex 1,2,3-triazole linkage.[2][10]

Caption: Workflow for functionalization via azidomethyl intermediate.

Table 1: Representative Conditions for Nucleophilic Substitution

| Nucleophile | Reagent | Solvent | Base (if needed) | Temp. | Product Functional Group | Reference |

| Azide | Sodium Azide (NaN₃) | DMF or DMSO | N/A | RT | -CH₂N₃ | [6] |

| Amine | Ammonia (NH₃) | N/A | N/A | N/A | -CH₂NH₂ | [11] |

| Thiol | R-SH | DMF or Acetonitrile | K₂CO₃ or Cs₂CO₃ | RT to 60°C | -CH₂SR | [6][7] |

| Phenol | Ar-OH | DMF | K₂CO₃ | RT to 80°C | -CH₂OAr | [7] |

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps, ensuring both reproducibility and understanding.

Protocol 1: Synthesis of 4-(Azidomethyl)-2-phenyl-2H-1,2,3-triazole

This procedure is adapted from established methods for converting a bromomethyl precursor to an azide.[6]

-

Rationale: This two-step process first generates the key azidomethyl intermediate. Sodium azide is a powerful and selective nucleophile for displacing the bromide. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. The subsequent aqueous workup removes the DMF and excess sodium azide.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, 2.0-4.0 equiv) to the solution. [Causality: A molar excess of NaN₃ ensures the reaction goes to completion and outcompetes potential side reactions.]

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with an organic solvent such as ethyl acetate. [Causality: This separates the organic product from the water-soluble DMF and inorganic salts.]

-

Washing: Wash the combined organic layers with brine to remove any remaining water.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azidomethyl triazole. The product is often pure enough for the next step without further purification.

-

Protocol 2: One-Pot Synthesis and CuAAC Reaction

This advanced protocol combines azide formation and the click reaction into a single, efficient process, avoiding the isolation of the potentially hazardous organic azide.[10][12]

-

Rationale: Performing the reaction in one pot improves efficiency and safety. The use of a micellar medium or a suitable solvent system allows both the Sₙ reaction and the copper-catalyzed cycloaddition to proceed sequentially in the same vessel.[12]

-

Step-by-Step Methodology:

-

Initial Mixture: To a reaction vessel, add the bromomethyl triazole (1.0 equiv), the terminal alkyne (1.0-1.1 equiv), and sodium azide (1.2 equiv).

-

Solvent: Add a suitable solvent system, such as a mixture of water and t-butanol or a micellar medium like TPGS-750-M.[12]

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~5 mol%) and sodium ascorbate (~10 mol%) in a small amount of water. [Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.]

-

Reaction Initiation: Add the catalyst solution to the main reaction mixture.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS analysis.

-

Workup: Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash, dry, and concentrate the organic phase. Purify the resulting product by column chromatography if necessary.

-

Applications in Drug Development

The ability to easily append diverse functionalities onto a metabolically stable triazole core makes bromomethyl triazoles highly valuable in drug discovery.[13][14]

-

Scaffold Decoration: The primary use is to rapidly generate libraries of compounds by reacting a common bromomethyl triazole intermediate with various nucleophiles or alkynes (via the azidomethyl intermediate). This allows for extensive Structure-Activity Relationship (SAR) studies.[5]

-

Targeted Covalent Inhibitors: The bromomethyl group can act as a mild electrophilic "warhead." When positioned correctly within a drug molecule, it can form a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the binding pocket of a target protein.[6] This can lead to inhibitors with high potency and prolonged duration of action.

-

Synthesis of Marketed Drugs: The principles of reacting bromomethyl triazoles are applied in the synthesis of complex pharmaceuticals. For example, a key step in a synthesis of Alprazolam involves the substitution of a bromine atom on a bromomethyl-1,2,4-triazole with an amino group.[11]

Conclusion

The bromomethyl group is a powerful and versatile functional handle in triazole chemistry. Its reactivity is dominated by nucleophilic substitution, driven by the electronic properties of both the bromine atom and the triazole ring. By understanding the factors that control this reactivity and employing robust, field-proven protocols, researchers can efficiently generate a vast chemical diversity. This capability is particularly crucial in the field of drug development, where the triazole scaffold continues to be a mainstay in the design of next-generation therapeutics. The conversion to azidomethyl triazoles followed by "click chemistry" remains one of the most impactful applications, solidifying the bromomethyl triazole's role as a critical building block in modern organic and medicinal chemistry.

References

- BenchChem. (2025). Reactivity of the Bromomethyl Group in Triazole Compounds: An In-depth Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.

- Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11, 5460-5493.

- BenchChem. (2025). Troubleshooting guide for low reactivity of bromomethyl triazoles.

- Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)

- Green Chemistry. (2015). Micellar media in water provide a simple and efficient environment favoring the multi-component synthesis of 1,2,3-triazoles.

- Wikipedia. Alprazolam.

- BenchChem. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.

- Current Organic Chemistry. (2024).

- Journal of Organic Chemistry. (2013).

- ResearchGate. (2019). Chemistry of 1, 2, 4-Triazole: A Review Article.

- Frontiers in Chemistry. (2022).

- European Journal of Medicinal Chemistry. (2021).

- Current Pharmaceutical Design. (2023).

- Journal of Medicinal Chemistry. (2024).

- International Journal of Pharmaceutical Research & Allied Sciences. (2021). A Comprehensive review on 1, 2,4 Triazole.

- Molecules. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alprazolam - Wikipedia [en.wikipedia.org]

- 12. iris.unive.it [iris.unive.it]

- 13. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Triazole Synthesis: A Technical Guide to 1-Benzyl-4-(bromomethyl)triazole and Its Applications in Organic Chemistry

Abstract

The 1,2,3-triazole scaffold has become an indispensable structural motif in modern organic synthesis, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "click chemistry." Within the vast array of building blocks utilized for the construction of these heterocycles, 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole stands out as a particularly versatile and powerful reagent. Its unique bifunctional nature, possessing both a stable, benzyl-protected triazole core and a reactive bromomethyl group, makes it a cornerstone for the synthesis of a diverse range of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and applications of 1-benzyl-4-(bromomethyl)triazole, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Triazole Moiety

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole isomers are prevalent in a wide array of biologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The 1,2,3-triazole ring, in particular, is noted for its exceptional chemical stability, being resistant to hydrolysis, oxidation, and reduction. This stability, combined with its ability to act as a rigid linker and participate in hydrogen bonding, has made it a favored component in the design of novel therapeutic agents and functional materials.[3]

The development of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and co-workers revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and broad functional group tolerance.[3] This has led to an explosion in the use of triazoles as bioisosteres for amide bonds and as linkers in bioconjugation and drug discovery.

Synthesis of 1-Benzyl-4-(bromomethyl)-1H-1,2,3-triazole: A Key Building Block

The most common and efficient route to 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole is through the Cu(I)-catalyzed cycloaddition of benzyl azide and propargyl bromide. The benzyl group serves as a stable protecting group for the N1 position of the triazole ring, while the bromomethyl group at the 4-position is primed for subsequent functionalization.

Mechanistic Rationale

The CuAAC reaction proceeds through a well-established catalytic cycle. Copper(I) first reacts with the terminal alkyne (propargyl bromide) to form a copper acetylide intermediate. This intermediate then reacts with the azide (benzyl azide) in a concerted or stepwise manner to form a six-membered metallacycle, which then rearranges to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.